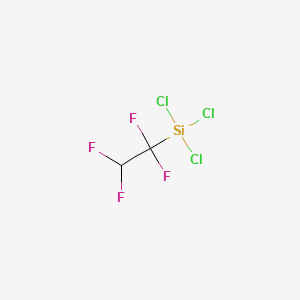
Trichloro(1,1,2,2-tetrafluoroethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(1,1,2,2-tetrafluoroethyl)silane is a chemical compound with the molecular formula C₂HCl₃F₄Si and a molecular weight of 235.467 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by its high reactivity and is used in various industrial and research applications.
Méthodes De Préparation
Trichloro(1,1,2,2-tetrafluoroethyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,2,2-tetrafluoroethane with silicon tetrachloride under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Trichloro(1,1,2,2-tetrafluoroethyl)silane undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions . Common reagents used in these reactions include methoxotrimethylsilane, hexamethyldisilazane, and trimethylsilanol . For example, the thermal reaction of this compound with methoxotrimethylsilane can produce fluorotrimethylsilane and trimethoxo(1,1,2,2-tetrafluoroethyl)silane . These reactions often require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently .
Applications De Recherche Scientifique
Trichloro(1,1,2,2-tetrafluoroethyl)silane has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organosilicon compounds . In biology and medicine, it is utilized in the development of biocompatible materials and surface modifications . Industrially, it is employed in the production of specialty polymers and coatings due to its unique chemical properties . The compound’s ability to form self-assembled monolayers makes it valuable for creating superhydrophobic surfaces .
Mécanisme D'action
The mechanism of action of trichloro(1,1,2,2-tetrafluoroethyl)silane involves its high reactivity with various substrates. The compound can form strong bonds with silicon, oxygen, and nitrogen atoms, making it useful for surface modification and polymerization reactions . The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the substrates used .
Comparaison Avec Des Composés Similaires
Trichloro(1,1,2,2-tetrafluoroethyl)silane can be compared with other similar compounds such as trichlorosilane and trichloro(1,1,2,2-tetrafluoroethoxy)propylsilane . While trichlorosilane is highly reactive and used in the production of silicon-based materials, this compound offers unique properties due to the presence of fluorine atoms, which enhance its reactivity and stability . This makes it particularly valuable for applications requiring high-performance materials .
Similar Compounds
- Trichlorosilane
- Trichloro(1,1,2,2-tetrafluoroethoxy)propylsilane
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
Propriétés
Numéro CAS |
354-83-6 |
|---|---|
Formule moléculaire |
C2HCl3F4Si |
Poids moléculaire |
235.46 g/mol |
Nom IUPAC |
trichloro(1,1,2,2-tetrafluoroethyl)silane |
InChI |
InChI=1S/C2HCl3F4Si/c3-10(4,5)2(8,9)1(6)7/h1H |
Clé InChI |
XYTDULITXIJJOW-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















